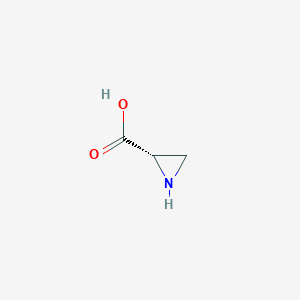

(S)-Aziridine-2-carboxylic acid

Descripción general

Descripción

(S)-Aziridine-2-carboxylic acid is a chiral aziridine derivative with a carboxylic acid functional group. This compound is of significant interest in organic chemistry due to its unique three-membered ring structure, which imparts high strain and reactivity. The (S)-enantiomer is particularly notable for its applications in asymmetric synthesis and as a building block in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-Aziridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of serine derivatives. For instance, the reaction of serine with a suitable dehydrating agent can lead to the formation of the aziridine ring. Another method involves the use of aziridination reactions, where an appropriate precursor undergoes cyclization in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the use of high-yield synthetic routes that can be scaled up efficiently. These methods often employ catalytic processes to ensure the enantioselectivity and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Ring-Opening Reactions via Nucleophilic Substitution

The aziridine ring undergoes regioselective cleavage with nucleophiles, influenced by steric and electronic factors. Key findings include:

Thiol-Specific Alkylation

-

Reacts with cysteine thiols in enzymes (e.g., papain) at a second-order rate constant of 17.07 M⁻¹s⁻¹ , outperforming N-ethylmaleimide in both reactivity and specificity .

-

Mechanism: Nucleophilic attack at the less hindered C3 position, forming stable thioether adducts (Fig. 1A) .

Cuprate-Mediated Opening

-

Higher-order cuprates (e.g., Gilman reagents) yield α-amino acids with >80% regioselectivity for C2 attack (Table 1) .

-

Steric hindrance from N-protecting groups (e.g., para-toluenesulfonyl) directs nucleophiles to the β-position, forming β-amino acids in hindered derivatives .

Table 1: Regioselectivity in Cuprate Reactions

| Nucleophile | Aziridine Substituent | Product Type | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Lithium dimethylcuprate | N-Ts, C3-H | α-Amino acid | 85 | >20:1 (α:β) | |

| Lithium tributylcuprate | N-Ts, C3-Me | β-Amino acid | 45 | 1:3 (α:β) |

Ring Expansion to β-Lactams

Treatment with acyl chlorides or oxalyl chloride induces stereospecific expansion to β-lactams via intermediates (Fig. 1B) :

Mechanistic Pathways

-

Path A : Nucleophilic attack by the aziridine nitrogen on acyl chloride forms an aziridinium ion, which rearranges to β-lactam .

-

Path B : Direct ring expansion of acid chlorides through bicyclic aziridinium intermediates, retaining stereochemistry .

Key Conditions :

-

Cis-3-substituted aziridines yield cis-β-lactams exclusively under anhydrous conditions (e.g., oxalyl chloride, 0°C) .

-

Morpholin-2,3,5-triones form competitively in substrates with electron-withdrawing N-protecting groups .

Oxidation

-

Peracids (e.g., mCPBA) convert the aziridine ring to oxazolidinones via epoxidation-like mechanisms .

-

Yields depend on steric bulk: Unsubstituted derivatives achieve >90% conversion, while 3-aryl analogs require elevated temperatures .

Reduction

-

LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, forming aziridine alcohols without ring opening .

-

Catalytic hydrogenation (H₂/Pd-C) selectively saturates exocyclic double bonds while preserving the aziridine ring .

Enzyme Inhibition

-

Irreversibly inhibits protein disulfide isomerases (PDIA1/PDIA3) via cysteine alkylation, showing IC₅₀ values of 2–5 μM .

Comparative Reaction Mechanisms

Figure 1: Key Reaction Pathways

(A) Thiol Alkylation

(B) β-Lactam Formation

Stereochemical Outcomes

Aplicaciones Científicas De Investigación

Anti-Cancer Applications

Aziridine derivatives, including (S)-Aziridine-2-carboxylic acid, have been identified as promising candidates for anti-cancer therapies. Research has demonstrated that these compounds can act as potent inhibitors of protein disulfide isomerases (PDIs), which are crucial in cancer cell proliferation and survival.

- Mechanism of Action : The aziridine moiety in Az-COOH exhibits high reactivity towards thiol groups in cysteine residues, allowing it to selectively alkylate these sites in PDI enzymes such as PDIA1 and PDIA3. This selective binding disrupts the normal function of PDIs, leading to apoptosis in cancer cells .

- Case Studies : A study reported the synthesis of sulphonamides derived from Az-COOH, which exhibited effective inhibition of PDIA1 at low micromolar concentrations. These compounds also displayed anti-thrombotic properties, highlighting their dual therapeutic potential .

Cysteine Protease Inhibition

This compound has been explored for its ability to inhibit cysteine proteases, which are implicated in various diseases including cancer and inflammatory conditions.

- Inhibitory Properties : The amide derivative of Az-COOH has shown selective inhibition of cysteine proteases without mutagenic potential, making it a safer alternative for therapeutic applications. This selectivity is attributed to the compound's ability to covalently bind to the active site of cysteine-containing enzymes .

Peptide Synthesis and Modification

The unique structure of Az-COOH allows for innovative approaches in peptide synthesis, particularly in the development of constrained peptides that can enhance biological activity.

- Peptide Modification : Az-COOH can be incorporated into peptide sequences to create modified peptides with improved stability and activity. For instance, aziridine-containing peptides have been utilized for site-specific functionalization and regioselective hydrolysis, which are essential for developing targeted therapies .

Mecanismo De Acción

The mechanism of action of (S)-Aziridine-2-carboxylic acid involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can further participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Aziridine: A simpler aziridine without the carboxylic acid group, used in various synthetic applications.

Proline: A naturally occurring amino acid with a similar cyclic structure but with a five-membered ring.

Indoline-2-carboxylic acid: Another cyclic amino acid derivative with different ring size and properties.

Uniqueness

(S)-Aziridine-2-carboxylic acid is unique due to its combination of a highly strained three-membered ring and a carboxylic acid functional group. This combination imparts high reactivity and versatility, making it a valuable compound in asymmetric synthesis and as a chiral building block in the synthesis of complex molecules.

Actividad Biológica

(S)-Aziridine-2-carboxylic acid, a compound characterized by its three-membered aziridine ring, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the compound's biological properties, particularly its anticancer and antimicrobial effects.

Overview of this compound

This compound is an optically active aziridine derivative that exhibits unique reactivity owing to its electrophilic nature. This property enables it to interact with various biological macromolecules, including proteins and nucleic acids, leading to a range of biological effects.

Anticancer Properties

Research indicates that this compound derivatives possess significant anticancer activity. A study demonstrated that aziridine phosphine oxides derived from this compound exhibited notable inhibition of cell viability in human cervical cancer (HeLa) and endometrial adenocarcinoma (Ishikawa) cell lines. The IC50 values for these compounds were comparable to those of established anticancer agents like cisplatin, highlighting their potential as therapeutic agents .

Table 1: IC50 Values of Aziridine Derivatives Against Cancer Cell Lines

| Compound | HeLa IC50 (µM) | Ishikawa IC50 (µM) |

|---|---|---|

| Compound 5 | 6.4 | 7.1 |

| Compound 7 | 4.6 | 10.5 |

The mechanism underlying the anticancer activity includes disruption of the cell membrane, induction of reactive oxygen species (ROS), and cell cycle arrest in the S phase, leading to apoptosis .

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties. Studies have shown that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as effective antibacterial agents.

Table 2: Antibacterial Activity of Aziridine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 32 |

| Compound C | Klebsiella pneumoniae | 8 |

The biological activity of this compound is largely attributed to its ability to alkylate thiol groups in proteins, particularly cysteine residues. This reactivity allows it to inhibit key enzymes such as protein disulfide isomerases (PDIs), which play crucial roles in protein folding and cellular stress responses . The selective inhibition of PDIs by aziridine derivatives may contribute to their anticancer and antimicrobial effects.

Case Studies

- Anticancer Study : A comparative analysis of aziridine derivatives indicated that those with branched aliphatic substituents showed enhanced cytotoxicity against cancer cell lines. This study emphasized the importance of structural modifications on biological activity .

- Antimicrobial Evaluation : In a study assessing the antibacterial efficacy of various aziridine derivatives, compounds were tested against clinical isolates of MRSA. The results demonstrated superior activity compared to traditional antibiotics, suggesting a potential new avenue for treating antibiotic-resistant infections .

Propiedades

IUPAC Name |

(2S)-aziridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBOXYJYPVLQJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305127 | |

| Record name | (2S)-2-Aziridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-77-6 | |

| Record name | (2S)-2-Aziridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Aziridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.